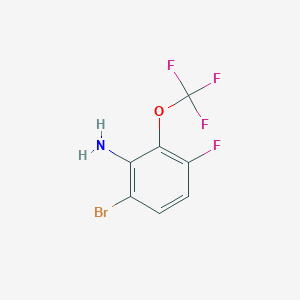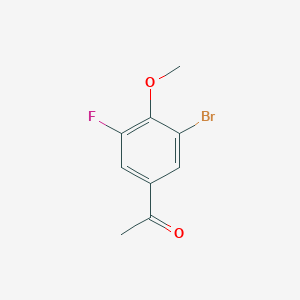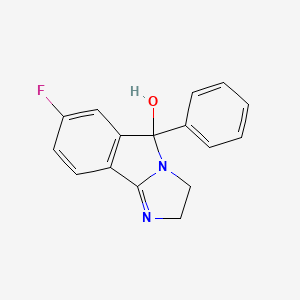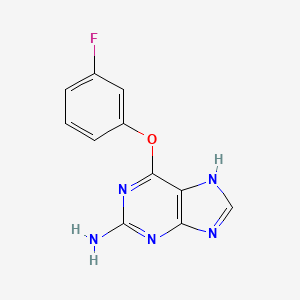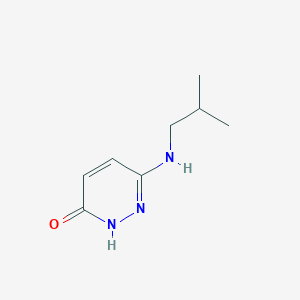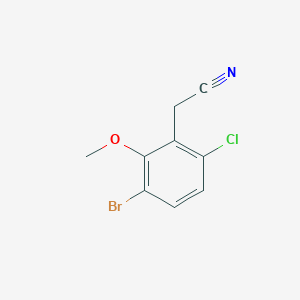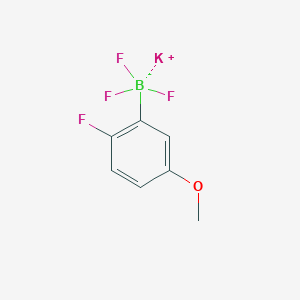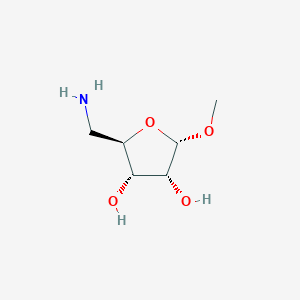
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a chiral organic compound with a tetrahydrofuran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reduction Reactions: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce precursor compounds to the desired product.
Methoxylation: Introducing the methoxy group through nucleophilic substitution reactions using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Aminomethyl)-5-hydroxytetrahydrofuran-3,4-diol
Uniqueness
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and aminomethyl substitution make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
ODOKPZPCULYXKR-KAZBKCHUSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)CN)O)O |
SMILES canónico |
COC1C(C(C(O1)CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



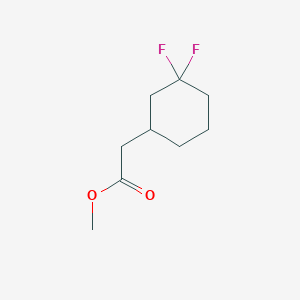
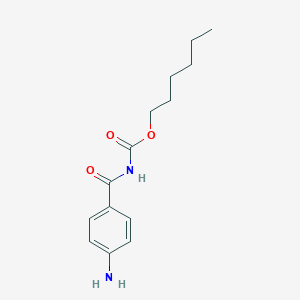


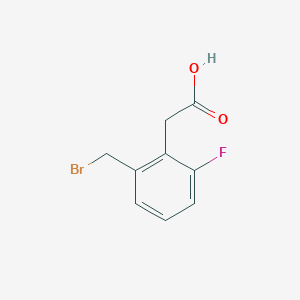
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
